3-(3-Cyclopropylphenyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Cyclopropylphenyl)piperazin-2-one is a chemical compound with the molecular formula C13H16N2O. It is a piperazine derivative, characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a piperazin-2-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclopropylphenyl)piperazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically proceeds under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of the piperazine ring .
Another approach involves the Ugi reaction, which is a multi-component reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired piperazine derivative . This method is advantageous due to its simplicity and the ability to generate diverse piperazine derivatives in a single step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The Ugi reaction, due to its efficiency and versatility, is often preferred for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyclopropylphenyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, such as amines or alkyl halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
3-(3-Cyclopropylphenyl)piperazin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Cyclopropylphenyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-(3-Phenyl)piperazin-2-one: Lacks the cyclopropyl group, which may affect its binding affinity and biological activity.
3-(3-Cyclopropylphenyl)piperidine-2-one: Similar structure but with a piperidine ring instead of a piperazine ring, which can influence its chemical properties and reactivity.
Uniqueness
The presence of the cyclopropyl group in 3-(3-Cyclopropylphenyl)piperazin-2-one imparts unique steric and electronic properties, which can enhance its binding affinity to certain biological targets and improve its overall pharmacological profile .
Properties
IUPAC Name |
3-(3-cyclopropylphenyl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13-12(14-6-7-15-13)11-3-1-2-10(8-11)9-4-5-9/h1-3,8-9,12,14H,4-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMXRFSCWGNHGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)C3C(=O)NCCN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.